molecular formula C46H95N3O7S B15187660 (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate CAS No. 93820-35-0

(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate

Cat. No.: B15187660
CAS No.: 93820-35-0
M. Wt: 834.3 g/mol
InChI Key: IRMORRNBWQBZED-UHFFFAOYSA-N
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Description

(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Preparation of Intermediate Amines: The initial step involves the synthesis of intermediate amines through the reaction of isooctadecanoic acid with appropriate amines under controlled conditions.

    Quaternization Reaction: The intermediate amines are then subjected to a quaternization reaction with methyl sulphate to form the quaternary ammonium compound.

    Hydroxypropylation: The final step involves the hydroxypropylation of the quaternary ammonium compound using propylene oxide under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the isooctadecyl chains, converting them to alcohols.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and thiolates (RS⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex organic molecules.

Biology

In biological research, (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate is used in cell culture media to enhance cell growth and viability.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems, particularly for its ability to form micelles and encapsulate hydrophobic drugs.

Industry

In industrial applications, it is used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties.

Mechanism of Action

The mechanism of action of (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium Bromide (CTAB): A widely used surfactant with similar quaternary ammonium structure.

    Dodecyltrimethylammonium Chloride (DTAC): Another surfactant with a similar functional group arrangement.

    Stearyltrimethylammonium Chloride (STAC): A compound with a longer alkyl chain, used in similar applications.

Uniqueness

What sets (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate apart is its unique combination of functional groups, which confer distinct properties such as enhanced solubility and specific reactivity. This makes it particularly valuable in specialized applications where other surfactants may not perform as effectively.

Properties

CAS No.

93820-35-0

Molecular Formula

C46H95N3O7S

Molecular Weight

834.3 g/mol

IUPAC Name

2-hydroxypropyl-methyl-[2-(16-methylheptadecanoylamino)ethyl]-[3-(16-methylheptadecanoylamino)propyl]azanium;methyl sulfate

InChI

InChI=1S/C45H91N3O3.CH4O4S/c1-41(2)32-27-23-19-15-11-7-9-13-17-21-25-29-34-44(50)46-36-31-38-48(6,40-43(5)49)39-37-47-45(51)35-30-26-22-18-14-10-8-12-16-20-24-28-33-42(3)4;1-5-6(2,3)4/h41-43,49H,7-40H2,1-6H3,(H-,46,47,50,51);1H3,(H,2,3,4)

InChI Key

IRMORRNBWQBZED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCNC(=O)CCCCCCCCCCCCCCC(C)C)CC(C)O.COS(=O)(=O)[O-]

Origin of Product

United States

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